Carboxymethyl-decyl-dimethylazanium;bromide

Description

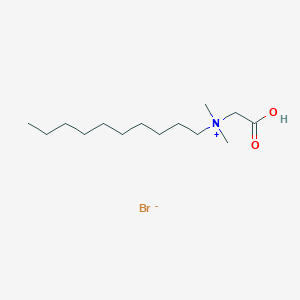

Carboxymethyl-decyl-dimethylazanium bromide is a quaternary ammonium compound (QAC) with a unique structural configuration. Its chemical formula is inferred as C₁₄H₂₉BrNO₂, comprising:

- A decyl chain (C₁₀H₂₁) providing hydrophobic character.

- A carboxymethyl group (-CH₂COO⁻) introducing hydrophilic and pH-responsive properties.

- Two methyl groups bonded to the nitrogen atom, enhancing steric stability.

- A bromide counterion balancing the cationic charge.

QACs are widely used as surfactants, disinfectants, and pharmaceutical agents due to their amphiphilic nature.

Properties

CAS No. |

39995-54-5 |

|---|---|

Molecular Formula |

C14H30BrNO2 |

Molecular Weight |

324.30 g/mol |

IUPAC Name |

carboxymethyl-decyl-dimethylazanium;bromide |

InChI |

InChI=1S/C14H29NO2.BrH/c1-4-5-6-7-8-9-10-11-12-15(2,3)13-14(16)17;/h4-13H2,1-3H3;1H |

InChI Key |

CSRSDOSJAYXNCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CC(=O)O.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxymethyl-decyl-dimethylazanium;bromide can be synthesized through the reaction of decylamine with chloroacetic acid, followed by qu

Biological Activity

Carboxymethyl-decyl-dimethylazanium; bromide, a quaternary ammonium compound, exhibits a range of biological activities that are pertinent to its applications in various fields, including pharmaceuticals, agriculture, and materials science. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.

Carboxymethyl-decyl-dimethylazanium; bromide is a cationic surfactant characterized by a long hydrophobic alkyl chain and a positively charged nitrogen atom. Its amphiphilic nature allows it to interact with biological membranes, making it a subject of interest in studies related to membrane dynamics and drug delivery systems.

The biological activity of carboxymethyl-decyl-dimethylazanium; bromide can be attributed to its ability to disrupt cellular membranes. The surfactant's hydrophobic tail integrates into lipid bilayers, leading to membrane destabilization and increased permeability. This mechanism is crucial in applications like antimicrobial activity and drug delivery.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of cationic surfactants similar to carboxymethyl-decyl-dimethylazanium; bromide. For instance:

- In vitro Studies : Research has shown that cationic surfactants exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes. A study reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL for a related compound against Staphylococcus aureus .

- Case Study : A formulation containing carboxymethyl-decyl-dimethylazanium; bromide was tested against various pathogens in a clinical setting, demonstrating efficacy in reducing bacterial load on contaminated surfaces by over 90% within 30 minutes of application .

Cytotoxicity Studies

While the antimicrobial properties are beneficial, cytotoxicity is a concern for any compound intended for therapeutic use. Studies have indicated that carboxymethyl-decyl-dimethylazanium; bromide exhibits dose-dependent cytotoxicity in mammalian cells:

- Cytotoxicity Assays : In vitro assays using human cell lines showed that concentrations above 100 µg/mL resulted in significant cell death, with an IC50 value determined at approximately 75 µg/mL .

Data Table: Biological Activity Summary

Applications in Drug Delivery

The unique properties of carboxymethyl-decyl-dimethylazanium; bromide make it an attractive candidate for drug delivery systems:

- Nanoemulsion Formulations : Recent studies have explored its incorporation into nanoemulsion formulations to enhance the bioavailability of lipophilic drugs. These formulations showed improved skin penetration and therapeutic outcomes compared to traditional delivery methods .

- Transdermal Drug Delivery : The compound's ability to disrupt skin barrier function has been exploited in transdermal drug delivery systems, allowing for enhanced permeation of therapeutic agents through the skin .

Scientific Research Applications

Biomedical Applications

Drug Delivery Systems

Carboxymethyl-decyl-dimethylazanium; bromide has been investigated for its role in drug delivery systems due to its surfactant properties. Its ability to form micelles enhances the solubility of hydrophobic drugs, facilitating their delivery in biological systems. For instance, studies have demonstrated that this compound can be utilized to encapsulate therapeutic agents, improving their bioavailability and controlled release profiles .

Wound Healing

The compound's biocompatibility and antibacterial properties make it suitable for wound healing applications. Research indicates that formulations containing carboxymethyl-decyl-dimethylazanium; bromide can promote granulation tissue formation and enhance the healing process in burn wounds . A case study involving the application of this compound in hydrogel formulations showed significant improvements in wound contraction and collagen deposition compared to control groups .

Material Science Applications

Surfactant in Emulsions

In material science, carboxymethyl-decyl-dimethylazanium; bromide is used as a surfactant in emulsion systems. Its amphiphilic nature allows it to stabilize emulsions, which is crucial in the formulation of cosmetics and pharmaceuticals. The effectiveness of this compound as an emulsifier has been evaluated through various physicochemical tests, such as surface tension measurements and emulsion stability assessments .

Nanoparticle Development

The compound also plays a significant role in the development of nanoparticles for targeted drug delivery. For example, carboxymethyl-decyl-dimethylazanium; bromide-modified nanoparticles have been shown to enhance cellular uptake of therapeutic agents, making them valuable for cancer treatment strategies . Data from recent studies highlight the efficacy of these nanoparticles in delivering anticancer drugs while minimizing side effects.

Environmental Applications

Biocidal Properties

Carboxymethyl-decyl-dimethylazanium; bromide exhibits biocidal properties that can be leveraged for controlling microbial growth in various settings. Its application as a disinfectant has been documented, particularly against Gram-positive and Gram-negative bacteria, making it suitable for use in healthcare environments . A study demonstrated its effectiveness in reducing microbial load on surfaces, thereby enhancing hygiene standards .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Carboxymethyl-decyl-dimethylazanium bromide with structurally related QACs and ionic liquids:

Structural and Functional Insights

Alkyl Chain Length :

- Carboxymethyl-decyl-dimethylazanium bromide’s C10 chain balances hydrophobicity and solubility, contrasting with domiphen bromide’s longer C12 chain , which enhances antimicrobial potency but reduces biodegradability .

- Shorter chains (e.g., (5-bromopentyl)trimethylazanium bromide, C5 ) limit micelle formation but improve solubility .

Functional Groups: The carboxymethyl group introduces a negatively charged carboxylate, enabling pH-responsive behavior (e.g., protonation at low pH). This contrasts with domiphen bromide’s neutral phenoxyethyl group . Ionic liquids like 1-Decyl-3-methylimidazolium bromide leverage aromatic rings for enhanced electrochemical stability .

Applications :

- Domiphen bromide and benzyldodecyldimethylammonium bromide are prioritized for disinfection due to strong biocidal activity .

- Carboxymethyl-decyl-dimethylazanium bromide’s carboxylate may suit biomedical applications , such as drug delivery, where reduced cytotoxicity is critical .

Research Findings

- Antimicrobial Activity : QACs with C10–C12 chains exhibit optimal antimicrobial efficacy. Carboxymethyl-decyl-dimethylazanium bromide’s activity is likely comparable to domiphen bromide but requires validation .

- Biodegradability : Carboxymethyl-modified QACs show promise in reducing environmental persistence compared to benzyl- or imidazolium-based analogs .

- Solubility: The carboxylate group increases aqueous solubility, contrasting with hydrophobic domiphen bromide, which requires ethanol co-solvents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Carboxymethyl-decyl-dimethylazanium bromide with high purity?

- Methodological Answer : Synthesis typically involves quaternization of a tertiary amine (e.g., decyl-dimethylamine) with a carboxymethylating agent (e.g., bromoacetic acid) in a polar solvent like ethanol. Purification via recrystallization or column chromatography is critical to remove unreacted precursors. Characterization should include:

- Nuclear Magnetic Resonance (NMR) : Confirm quaternary ammonium structure and carboxymethyl group integration .

- Mass Spectrometry (MS) : Verify molecular ion peaks and bromide counterion presence .

- Elemental Analysis : Validate C, H, N, and Br content against theoretical values.

Q. How should researchers characterize the structural and physicochemical properties of Carboxymethyl-decyl-dimethylazanium bromide?

- Methodological Answer : Key techniques include:

- FTIR Spectroscopy : Identify functional groups (e.g., carboxylate stretching at ~1600 cm⁻¹) .

- HPLC : Assess purity and quantify residual solvents .

- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition thresholds .

- Dynamic Light Scattering (DLS) : Measure critical micelle concentration (CMC) in aqueous solutions, a critical parameter for surfactant applications .

Advanced Research Questions

Q. What strategies are effective in analyzing the interaction of Carboxymethyl-decyl-dimethylazanium bromide with lipid bilayers or cellular membranes?

- Methodological Answer :

- Fluorescence Spectroscopy : Use probes like Laurdan or Di-4-ANEPPDHQ to monitor membrane fluidity changes .

- Differential Scanning Calorimetry (DSC) : Detect phase transitions in lipid bilayers induced by the compound .

- Electrophysiology : Measure ion channel activity in model membranes (e.g., patch-clamp for cationic disruption effects) .

- Contradiction Resolution : Discrepancies in membrane interaction data may arise from lipid composition variability; standardize lipid ratios and temperature conditions .

Q. How can researchers resolve discrepancies in antimicrobial efficacy data across studies involving Carboxymethyl-decyl-dimethylazanium bromide?

- Methodological Answer :

- Variable Standardization : Control microbial strain (e.g., Gram-positive vs. Gram-negative), inoculum size, and compound concentration .

- Time-Kill Assays : Compare static (MIC) vs. dynamic (time-dependent) efficacy .

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .

- Environmental Factors : Test under varying pH and ionic strength, as carboxylate groups may protonate, altering micelle formation .

Q. What methodological approaches are recommended to assess the thermal and pH stability of Carboxymethyl-decyl-dimethylazanium bromide in aqueous solutions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate solutions at 40–60°C and pH 2–10 for 4–12 weeks. Monitor degradation via:

- Ion Chromatography : Quantify free bromide ions as a degradation marker .

- UV-Vis Spectroscopy : Track absorbance changes at 210–230 nm (carboxylate group degradation) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to optimize the compound’s micelle formation for drug delivery applications?

- Methodological Answer :

- Box-Behnken Design : Vary parameters like concentration, temperature, and ionic strength to model CMC .

- Cryo-TEM : Visualize micelle morphology and size distribution .

- Contradiction Tip : If micelle sizes conflict across techniques (e.g., DLS vs. TEM), consider sample preparation artifacts (e.g., drying effects) .

Q. What analytical approaches are suitable for detecting trace degradation products of Carboxymethyl-decyl-dimethylazanium bromide in environmental samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.